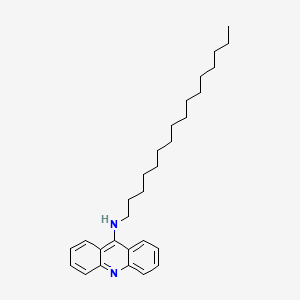
N-Hexadecylacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecylacridin-9-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by a long hexadecyl chain attached to the acridine moiety, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecylacridin-9-amine typically involves the reaction of acridine with hexadecylamine. One common method is the Ullmann reaction, where N-phenylanthranilic acid is first prepared and then cyclized to form 9-chloroacridine. This intermediate is then reacted with hexadecylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroacridine derivatives, and various substituted acridine compounds.
Scientific Research Applications
N-Hexadecylacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit the replication of certain viruses and bacteria.
Industry: Utilized in the development of dyes and fluorescent materials for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of N-Hexadecylacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The long hexadecyl chain enhances the compound’s ability to penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with similar DNA intercalating properties.
9-Aminoacridine: A derivative with a shorter alkyl chain, used in similar applications but with different pharmacokinetic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-Hexadecylacridin-9-amine is unique due to its long hexadecyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This property distinguishes it from other acridine derivatives and may contribute to its enhanced biological activity and potential therapeutic applications .
Properties
CAS No. |
106871-52-7 |
|---|---|
Molecular Formula |
C29H42N2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
N-hexadecylacridin-9-amine |
InChI |
InChI=1S/C29H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-29-25-20-15-17-22-27(25)31-28-23-18-16-21-26(28)29/h15-18,20-23H,2-14,19,24H2,1H3,(H,30,31) |
InChI Key |
IWNVHASLHDOVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



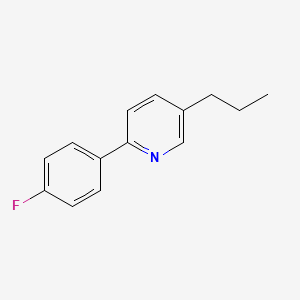
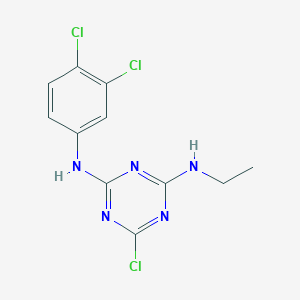


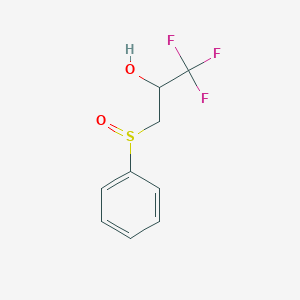
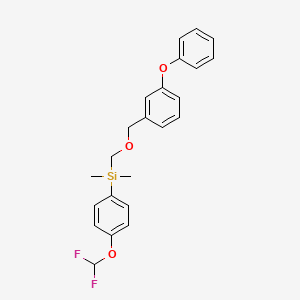
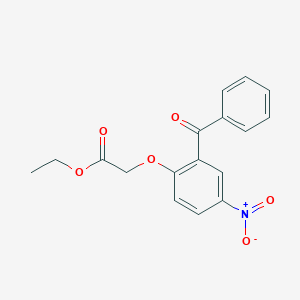
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
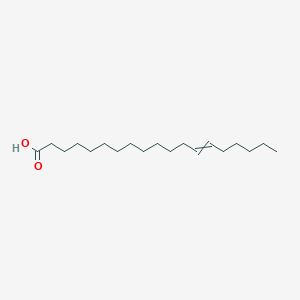

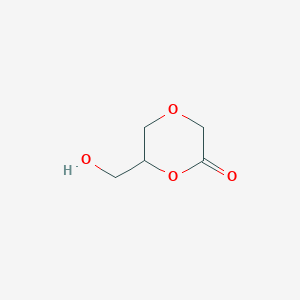
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

